

"spectroscopic data for Methyl 5-bromo-2-cyanobenzoate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-bromo-2-cyanobenzoate**

Cat. No.: **B1424247**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **Methyl 5-bromo-2-cyanobenzoate**

Introduction

Methyl 5-bromo-2-cyanobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional nature—featuring a bromo group, a cyano moiety, and a methyl ester—makes it a versatile intermediate for complex molecular syntheses. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, verifying structural integrity, and monitoring reaction progress.

This technical guide provides a detailed analysis of the key spectroscopic data for **Methyl 5-bromo-2-cyanobenzoate**, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental spectroscopic principles and serves as a practical framework for researchers, chemists, and quality control professionals.

Molecular Structure and Spectroscopic Overview

The structure of **Methyl 5-bromo-2-cyanobenzoate** dictates its unique spectroscopic fingerprint. The benzene ring is substituted with two electron-withdrawing groups (EWG) at positions C1 (-COOCH₃) and C2 (-CN), and a halogen (-Br) at C5. These substituents create a distinct electronic environment, which profoundly influences the chemical shifts in NMR

spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of **Methyl 5-bromo-2-cyanobenzoate** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.^[1] For aromatic systems, ¹H and ¹³C NMR are indispensable for confirming substitution patterns.^{[1][2]}

¹H NMR Spectroscopy

Proton NMR reveals the chemical environment of hydrogen atoms. The aromatic region, typically between 6.5 and 8.5 ppm, is particularly informative for substituted benzenes.^{[2][3]}

Experimental Protocol: ¹H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of **Methyl 5-bromo-2-cyanobenzoate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Angle: 30°
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.

Predicted Spectrum and Interpretation

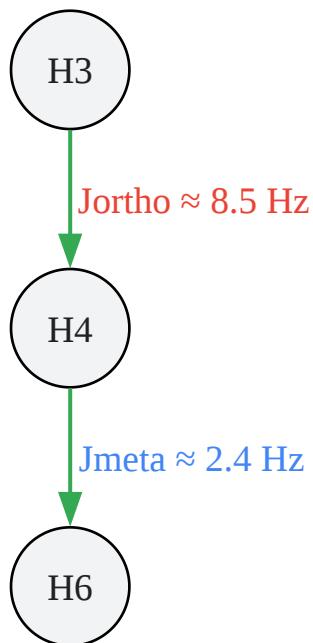
The ^1H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the three ring protons, and one in the aliphatic region for the methyl ester protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H6	~8.1 - 8.3	Doublet (d)	$\text{J}_{\text{meta}} = \sim 2.4 \text{ Hz}$	1H
H4	~7.9 - 8.1	Doublet of Doublets (dd)	$\text{J}_{\text{ortho}} = \sim 8.5 \text{ Hz}$, $\text{J}_{\text{meta}} = \sim 2.4 \text{ Hz}$	1H
H3	~7.8 - 8.0	Doublet (d)	$\text{J}_{\text{ortho}} = \sim 8.5 \text{ Hz}$	1H
$-\text{OCH}_3$	~3.9 - 4.0	Singlet (s)	N/A	3H

Causality Behind Assignments:

- Aromatic Protons (H3, H4, H6): These protons resonate downfield due to the deshielding effect of the aromatic ring current.[\[3\]](#)[\[4\]](#) The two strong electron-withdrawing cyano and ester groups cause a general downfield shift for all ring protons compared to benzene (7.33 ppm).[\[4\]](#)
 - H6: This proton is ortho to the ester group and meta to the bromine. It is expected to be the most downfield due to its proximity to the deshielding carbonyl and cyano groups. It appears as a doublet due to meta-coupling with H4.[\[5\]](#)
 - H4: This proton is ortho to the bromine and meta to both the cyano and ester groups. It experiences ortho-coupling with H3 and meta-coupling with H6, resulting in a doublet of doublets.[\[5\]](#)
 - H3: This proton is ortho to the cyano group and ortho to H4, leading to a doublet.

- Methyl Protons (-OCH₃): The protons of the methyl ester group are in a non-aromatic environment and appear as a sharp singlet, as there are no adjacent protons to couple with.



[Click to download full resolution via product page](#)

Caption: Predicted ¹H-¹H coupling relationships for **Methyl 5-bromo-2-cyanobenzoate**.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule.^[6] Aromatic carbons typically resonate between 120-150 ppm.^[3]

Predicted Spectrum and Interpretation

The molecule has 9 carbon atoms, all in unique chemical environments, and thus should display 9 distinct signals in the ¹³C NMR spectrum.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Ester)	~164 - 168	Typical range for an ester carbonyl carbon.[6]
C1	~135 - 138	Aromatic carbon attached to the ester, deshielded.
C3	~134 - 137	Aromatic C-H deshielded by adjacent cyano group.
C6	~132 - 135	Aromatic C-H deshielded by adjacent ester group.
C4	~130 - 133	Aromatic C-H.
C5	~125 - 128	Aromatic carbon attached to bromine (ipso-carbon).
C2	~118 - 122	Aromatic carbon attached to the cyano group.
C≡N (Cyano)	~115 - 118	Characteristic chemical shift for a nitrile carbon.
-OCH ₃	~52 - 55	Typical range for a methyl ester carbon.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.[8]

Experimental Protocol: IR Acquisition

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
- **Instrumentation:** An FTIR (Fourier-Transform Infrared) spectrometer is used.

- Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm^{-1} .

Predicted Spectrum and Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the nitrile and ester functional groups.

Predicted Absorption (cm^{-1})	Vibrational Mode	Intensity
~3100 - 3000	Aromatic C-H Stretch	Medium-Weak
~2960 - 2850	Aliphatic C-H Stretch (-OCH ₃)	Medium-Weak
~2230 - 2220	C≡N Stretch (Nitrile)	Strong, Sharp
~1730 - 1715	C=O Stretch (Ester)	Strong, Sharp
~1600, ~1475	Aromatic C=C Stretch	Medium
~1250 - 1200	C-O Stretch (Ester)	Strong

Key Diagnostic Peaks:

- The sharp, intense peak around 2225 cm^{-1} is a definitive indicator of the nitrile (-C≡N) functional group.[\[1\]](#)
- The strong, sharp absorption around 1720 cm^{-1} is characteristic of the carbonyl (C=O) stretch of the ester group.[\[8\]](#)
- The presence of both of these peaks is strong evidence for the successful synthesis of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[\[9\]](#) The molecular formula of **Methyl 5-bromo-2-cyanobenzoate** is C₉H₆BrNO₂.[\[10\]](#)[\[11\]](#)

- Molecular Weight: 240.05 g/mol

- Monoisotopic Mass: 238.958 g/mol [10]

Data Interpretation

The most critical feature in the mass spectrum of a bromo-compound is the isotopic pattern. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity:

- M^+ : The peak corresponding to the molecule containing the ^{79}Br isotope.
- $(\text{M}+2)^+$: The peak corresponding to the molecule containing the ^{81}Br isotope.

Predicted Mass Spectrum Data

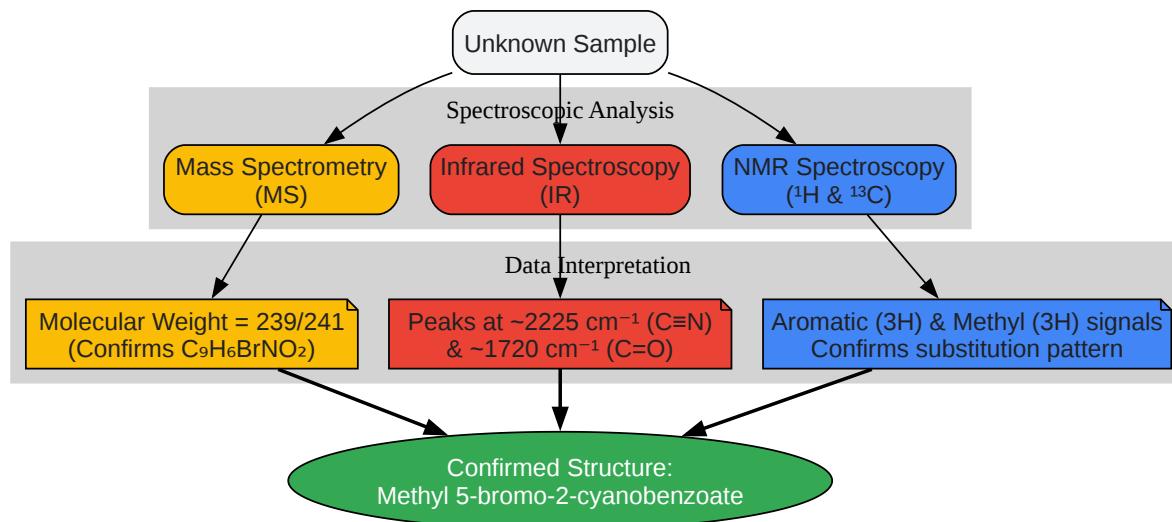
m/z (mass-to-charge ratio)	Assignment	Notes
~239 / 241	$[\text{M}]^+$	Molecular ion peak cluster, characteristic 1:1 ratio for bromine.
~208 / 210	$[\text{M} - \text{OCH}_3]^+$	Loss of the methoxy radical.
~180 / 182	$[\text{M} - \text{COOCH}_3]^+$	Loss of the carbomethoxy radical.
126	$[\text{M} - \text{Br} - \text{CO}]^+$	Loss of bromine followed by carbon monoxide.
102	$[\text{C}_7\text{H}_4\text{N}]^+$	Fragment corresponding to bromobenzonitrile losing bromine.

The presence of the distinctive $\text{M}/(\text{M}+2)$ isotopic cluster provides unequivocal evidence for a single bromine atom in the molecule.

Integrated Spectroscopic Workflow

Confirming the structure of a molecule requires a holistic approach where data from multiple techniques are synthesized. Each method validates the others, providing a high degree of

confidence in the final assignment.



[Click to download full resolution via product page](#)

Caption: Workflow demonstrating the integration of MS, IR, and NMR data for structural confirmation.

Conclusion

The spectroscopic characterization of **Methyl 5-bromo-2-cyanobenzoate** is defined by a unique set of features across NMR, IR, and MS analyses. The ¹H NMR spectrum is characterized by three distinct signals in the aromatic region and a methyl singlet, confirming the 1,2,5-substitution pattern. The ¹³C NMR shows nine unique carbon signals. Key diagnostic peaks in the IR spectrum confirm the presence of both the nitrile and ester functional groups. Finally, mass spectrometry validates the molecular weight and elemental formula, with the characteristic 1:1 isotopic cluster for bromine providing definitive evidence of its presence. Together, these techniques provide a robust and self-validating system for the unambiguous structural elucidation of this important chemical intermediate.

References

- Interpreting Aromatic NMR Signals - YouTube. (2021). Accessed January 8, 2026.
- Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024). Accessed January 8, 2026.
- Aromatics - Organic Chemistry at CU Boulder. Accessed January 8, 2026.
- Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024). Accessed January 8, 2026.
- Supporting Information. Accessed January 8, 2026.
- NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. Accessed January 8, 2026.
- Supporting Information - The Royal Society of Chemistry. Accessed January 8, 2026.
- (PDF) Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory - ResearchGate. (2019). Accessed January 8, 2026.
- Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes - Astronomy & Astrophysics (A&A). Accessed January 8, 2026.
- Supplementary Information - The Royal Society of Chemistry. Accessed January 8, 2026.
- A spectroscopic study of Benzonitrile | Request PDF - ResearchGate. Accessed January 8, 2026.
- NMR Spectroscopy :: ^{13}C NMR Chemical Shifts - Organic Chemistry Data. Accessed January 8, 2026.
- **Methyl 5-bromo-2-cyanobenzoate** (C₉H₆BrNO₂) - PubChemLite. Accessed January 8, 2026.
- **Methyl 5-bromo-2-cyanobenzoate** | C₉H₆BrNO₂ | CID 53419498 - PubChem. Accessed January 8, 2026.
- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. Accessed January 8, 2026.
- 2-Bromo-5-methylbenzoic acid - the NIST WebBook. Accessed January 8, 2026.
- Methyl-2-bromobenzoate - the NIST WebBook. Accessed January 8, 2026.
- 5-Bromo-2-chlorobenzoic acid - the NIST WebBook. Accessed January 8, 2026.
- Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. (2025). Accessed January 8, 2026.
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Accessed January 8, 2026.
- Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025). Accessed January 8, 2026.
- 2-bromo-5-cyanobenzoic acid Methyl ester - ChemBK. Accessed January 8, 2026.
- Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry - Asian Journal of Research in Chemistry.

Accessed January 8, 2026.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ajrconline.org [ajrconline.org]
- 10. PubChemLite - Methyl 5-bromo-2-cyanobenzoate (C9H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 11. Methyl 5-bromo-2-cyanobenzoate | C9H6BrNO2 | CID 53419498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["spectroscopic data for Methyl 5-bromo-2-cyanobenzoate"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1424247#spectroscopic-data-for-methyl-5-bromo-2-cyanobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com